molecular formula C10H12ClNO4 B1178527 Chlorphenesin carbamate CAS No. 126632-50-6

Chlorphenesin carbamate

Cat. No.: B1178527
CAS No.: 126632-50-6
M. Wt: 245.66 g/mol
InChI Key: SKPLBLUECSEIFO-UHFFFAOYSA-N
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Description

Chlorphenesin carbamate is a centrally acting muscle relaxant used to treat muscle pain and spasms. It is known for its ability to produce muscle relaxation and is used in the symptomatic treatment of painful muscle spasms. This compound is no longer widely used in most developed nations due to the availability of safer alternatives such as benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chlorphenesin carbamate involves the reaction of chlorphenesin with diethyl carbonate under the influence of a transesterification catalyst. The reaction mixture is then treated with ammonia water to form the target compound. The process includes steps such as heating, mixing with solvents like tertiary butanol and dimethyl formamide, and refining with ethanol and ethyl acetate .

Industrial Production Methods: In industrial settings, the preparation method is optimized to minimize the use of toxic and hazardous solvents. The process involves the use of less toxic solvents and specific refining methods to ensure the product is free from harmful organic solvents .

Chemical Reactions Analysis

Types of Reactions: Chlorphenesin carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or carboxylated derivatives .

Scientific Research Applications

Chlorphenesin carbamate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of chlorphenesin carbamate is not fully understood. it is known to act on the central nervous system rather than directly on skeletal muscles. It blocks nerve impulses or pain sensations that are sent to the brain, leading to muscle relaxation. The compound’s effects are primarily measured by subjective responses, and it is believed to interact with specific molecular targets and pathways in the central nervous system .

Comparison with Similar Compounds

Comparison: this compound is unique in its longer duration of action compared to mephenesin and methocarbamol. It is well-tolerated and effective in treating skeletal muscle trauma and inflammation. its use has declined due to the availability of safer alternatives .

Properties

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLBLUECSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022803
Record name Chlorphenesin carbamate
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Molecular Weight

245.66 g/mol
Source PubChem
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Solubility

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL
Record name CHLORPHENESIN CARBAMATE
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Mechanism of Action

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/
Record name CHLORPHENESIN CARBAMATE
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Color/Form

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER

CAS No.

886-74-8, 126632-50-6
Record name Chlorphenesin carbamate
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Record name 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate
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Melting Point

89-91 °C
Record name CHLORPHENESIN CARBAMATE
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